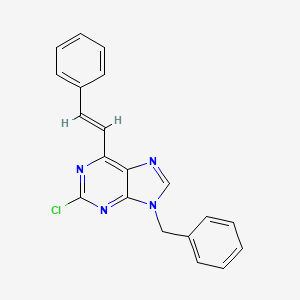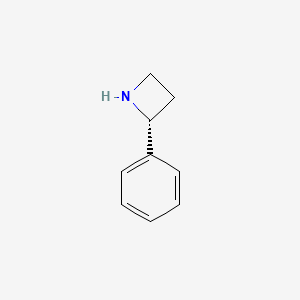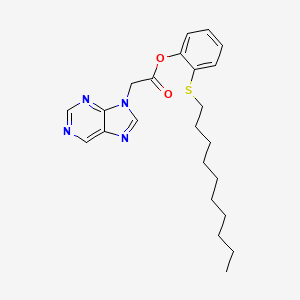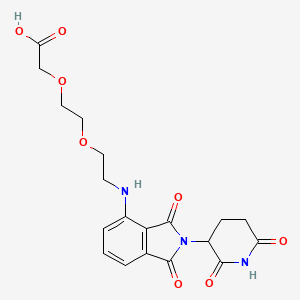![molecular formula C23H15FN2O5S B12934028 4-[(E)-[3-(2-fluoroanilino)-4-oxonaphthalen-1-ylidene]amino]sulfonylbenzoic acid](/img/structure/B12934028.png)
4-[(E)-[3-(2-fluoroanilino)-4-oxonaphthalen-1-ylidene]amino]sulfonylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N-(3-((2-Fluorophenyl)amino)-4-oxonaphthalen-1(4H)-ylidene)sulfamoyl)benzoic acid is a complex organic compound that features a combination of aromatic rings, a fluorine atom, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-(3-((2-Fluorophenyl)amino)-4-oxonaphthalen-1(4H)-ylidene)sulfamoyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Naphthalene Derivative: The initial step involves the synthesis of a naphthalene derivative through a Friedel-Crafts acylation reaction.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Sulfonamide Linkage: The sulfonamide linkage is formed by reacting the intermediate with a sulfonyl chloride.
Final Coupling: The final step involves coupling the intermediate with benzoic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(N-(3-((2-Fluorophenyl)amino)-4-oxonaphthalen-1(4H)-ylidene)sulfamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-(N-(3-((2-Fluorophenyl)amino)-4-oxonaphthalen-1(4H)-ylidene)sulfamoyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-(N-(3-((2-Fluorophenyl)amino)-4-oxonaphthalen-1(4H)-ylidene)sulfamoyl)benzoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or proteases, leading to the modulation of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(N-(3-((2-Chlorophenyl)amino)-4-oxonaphthalen-1(4H)-ylidene)sulfamoyl)benzoic acid
- 4-(N-(3-((2-Bromophenyl)amino)-4-oxonaphthalen-1(4H)-ylidene)sulfamoyl)benzoic acid
Uniqueness
The presence of the fluorine atom in 4-(N-(3-((2-Fluorophenyl)amino)-4-oxonaphthalen-1(4H)-ylidene)sulfamoyl)benzoic acid imparts unique properties, such as increased metabolic stability and altered electronic characteristics, which can enhance its biological activity and selectivity compared to its analogs.
Propiedades
Fórmula molecular |
C23H15FN2O5S |
|---|---|
Peso molecular |
450.4 g/mol |
Nombre IUPAC |
4-[(E)-[3-(2-fluoroanilino)-4-oxonaphthalen-1-ylidene]amino]sulfonylbenzoic acid |
InChI |
InChI=1S/C23H15FN2O5S/c24-18-7-3-4-8-19(18)25-21-13-20(16-5-1-2-6-17(16)22(21)27)26-32(30,31)15-11-9-14(10-12-15)23(28)29/h1-13,25H,(H,28,29)/b26-20+ |
Clave InChI |
LWAKZCIYRXJCJV-LHLOQNFPSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)/C(=N/S(=O)(=O)C3=CC=C(C=C3)C(=O)O)/C=C(C2=O)NC4=CC=CC=C4F |
SMILES canónico |
C1=CC=C2C(=C1)C(=NS(=O)(=O)C3=CC=C(C=C3)C(=O)O)C=C(C2=O)NC4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide](/img/structure/B12933947.png)





![6-(4-Methoxyphenyl)-5-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12933980.png)





![Methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B12934014.png)
